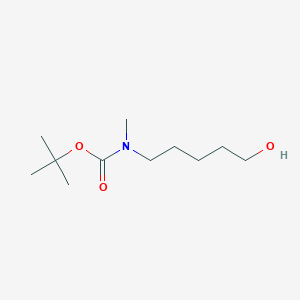

tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3/c1-11(2,3)15-10(14)12(4)8-6-5-7-9-13/h13H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSOOJRBYFOQOHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373210-02-6 | |

| Record name | tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Beyond the Rule of Five: Engineering PROTAC Permeability and Efficacy with tert-Butyl N-(5-hydroxypentyl)-N-methylcarbamate

As the pharmaceutical industry ventures deeper into "beyond Rule of Five" (bRo5) chemical space, the design of heterobifunctional molecules—specifically Proteolysis Targeting Chimeras (PROTACs)—demands rigorous physicochemical optimization. A critical determinant of a PROTAC’s success is its linker.

This technical guide explores the structural rationale, mechanistic advantages, and synthetic methodologies surrounding tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate (CAS 1373210-02-6) , a highly specialized bifunctional linker engineered to overcome the passive permeability bottlenecks that frequently plague targeted protein degraders.

Physicochemical Profiling & Structural Identity

CAS 1373210-02-6 is a versatile, orthogonally protected aliphatic linker. It features a primary hydroxyl group poised for electrophilic activation, a flexible 5-carbon (C5) alkyl spacer, and an N-methylated secondary amine protected by a tert-butyloxycarbonyl (Boc) group [3].

Table 1: Physicochemical Properties of CAS 1373210-02-6

| Property | Value / Description |

| Chemical Name | tert-Butyl N-(5-hydroxypentyl)-N-methylcarbamate |

| CAS Number | 1373210-02-6 |

| Molecular Formula | C₁₁H₂₃NO₃ |

| Molecular Weight | 217.31 g/mol |

| SMILES String | CC(C)(C)OC(=O)N(C)CCCCCO |

| Key Functional Groups | Primary -OH, Boc-protected N-methyl amine |

| Primary Application | E3 Ligand-Linker building block for PROTACs and ADCs |

The Causality of Linker Design: Why N-Methylation and Alkyl Chains?

PROTACs inherently suffer from poor passive membrane permeability due to their high molecular weight (>800 Da) and large topological polar surface area (TPSA). The selection of CAS 1373210-02-6 is not arbitrary; it is rooted in strict biophysical causality.

The N-Methylation Advantage

Hydrogen bond donors (HBDs) carry a severe energetic penalty during the desolvation process required for a molecule to traverse a lipid bilayer. By utilizing an N-methylated amine rather than a primary amine, this linker permanently eliminates one HBD from the final PROTAC scaffold. Studies have conclusively shown that N-methylation within PROTAC linkers significantly enhances passive permeability by reducing the desolvation energy and overall TPSA [1].

Alkyl vs. PEG Chains: Hydrophobic Collapse

While Polyethylene Glycol (PEG) linkers are frequently used to improve aqueous solubility, their ether oxygens act as hydrogen bond acceptors, which can hinder cell entry. In contrast, the C5 alkyl chain of CAS 1373210-02-6 undergoes a phenomenon known as hydrophobic collapse in aqueous environments. The alkyl chain folds upon itself, shielding the polar surface area of the attached warheads, thereby facilitating superior passive diffusion across nonpolar cell membranes [2][4].

Table 2: Impact of Linker Chemistry on PROTAC Physicochemical Properties

| Linker Architecture | HBD Penalty | Lipophilicity (cLogP) | Passive Permeability (Pₑ) | Aqueous Solubility |

| Standard PEG-based | High | Lower | Low | High |

| Standard Alkyl-based | Moderate | Higher | Moderate | Low to Moderate |

| N-Methyl Alkyl (CAS 1373210-02-6) | Lowest | Highest | Highest | Low |

Mechanistic Role in Targeted Protein Degradation

PROTACs operate via event-driven pharmacology. The linker must provide the exact spatial geometry required to recruit an E3 Ubiquitin Ligase to a Protein of Interest (POI) without inducing severe steric clashes. The 5-carbon length of CAS 1373210-02-6 provides a highly validated topological distance that promotes positive cooperativity during ternary complex formation.

Ternary complex formation and ubiquitin-proteasome degradation pathway mediated by PROTACs.

Synthetic Methodologies & Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The orthogonal protection of CAS 1373210-02-6 allows for a highly controlled, two-stage conjugation process.

Protocol 1: Electrophilic Activation of the Hydroxyl Group (Mesylation)

Causality: The primary hydroxyl group is a poor leaving group. Converting it to a methanesulfonate (mesylate) activates the C5 terminus for downstream nucleophilic substitution (Sₙ2) by a target ligand (warhead).

Step-by-Step Methodology:

-

Preparation: Dissolve CAS 1373210-02-6 (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Rationale: Trace moisture will rapidly hydrolyze methanesulfonyl chloride into unreactive methanesulfonic acid, drastically reducing yield.

-

Base Addition: Add triethylamine (Et₃N, 2.0 eq) and cool the reaction flask to 0 °C using an ice bath. Rationale: Et₃N acts as an acid scavenger to neutralize the HCl byproduct. Cooling prevents exothermic degradation of the starting material.

-

Activation: Dropwise add methanesulfonyl chloride (MsCl, 1.2 eq) over 10 minutes. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

-

Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 7:3). The starting material (which stains strongly with KMnO₄) will disappear, replaced by a distinct, less polar spot representing the mesylated intermediate.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ to destroy excess MsCl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Boc Deprotection and E3 Ligand Amide Coupling

Causality: Once the warhead is attached via the mesylate, the Boc group must be removed to reveal the secondary N-methyl amine, which is then coupled to the carboxylic acid of an E3 ligase ligand (e.g., a Thalidomide or VHL derivative).

Step-by-Step Methodology:

-

Deprotection: Dissolve the warhead-linker conjugate in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 1 hour. Rationale: TFA efficiently cleaves the Boc carbamate, releasing isobutylene and CO₂ gases.

-

Solvent Removal & Azeotropic Drying: Concentrate the mixture in vacuo. Co-evaporate the residue with toluene (3x). Self-Validation: TFA strongly ion-pairs with the newly formed secondary amine. Toluene forms an azeotrope with TFA, ensuring complete removal of the acid. Residual TFA will poison the basic coupling reagents in the next step.

-

Coupling Setup: Dissolve the resulting amine TFA salt and the E3 ligase ligand-COOH (1.0 eq) in anhydrous DMF.

-

Neutralization & Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to neutralize the amine salt. Add HATU (1.2 eq) to activate the carboxylic acid. Stir at room temperature for 4–6 hours.

-

Purification: Purify the crude mixture via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) to isolate the final PROTAC.

Step-by-step synthetic workflow for PROTAC assembly using CAS 1373210-02-6 as a linker.

References

-

Understanding and Improving the Membrane Permeability of VH032-Based PROTACs | ACS Medicinal Chemistry Letters ACS Publications[Link]

-

Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability American Chemical Society - ACS Figshare[Link]

-

1373210-02-6 (C11H23NO3) - PubChemLite PubChem / uni.lu[Link]

Synthesis and Process Optimization of tert-Butyl N-(5-hydroxypentyl)-N-methylcarbamate: A Technical Guide

Executive Summary

The molecule tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate (Chemical Formula: C₁₁H₂₃NO₃) is a highly versatile, bifunctional building block. Featuring a primary hydroxyl group and a Boc-protected secondary amine, it is extensively utilized in modern medicinal chemistry, particularly as a critical linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1].

This whitepaper outlines a highly optimized, two-step synthetic pathway designed for scalability, high atom economy, and minimal purification overhead. By leveraging fundamental principles of physical organic chemistry—specifically statistical reaction control and inherent chemoselectivity—this guide provides a self-validating protocol for researchers and process chemists.

Retrosynthetic Analysis & Strategy Selection

When designing the synthesis for this carbamate, two primary routes are typically evaluated:

-

Route A (O-Protection Strategy): Starting from 5-amino-1-pentanol, protecting the amine with Boc₂O, followed by N-methylation using Sodium Hydride (NaH) and Methyl Iodide (MeI).

-

Route B (Direct Amination Strategy): Synthesizing the secondary amine directly via the reaction of 5-bromo-1-pentanol[2] with methylamine, followed by chemoselective N-Boc protection[3].

Causality for Route Selection: Route B is vastly superior. Route A requires strong bases (NaH) which will inadvertently deprotonate the primary alcohol, leading to unwanted O-methylation unless a transient O-protecting group (like a silyl ether) is introduced. This adds two unnecessary synthetic steps, inflating the Process Mass Intensity (PMI). Route B avoids strong bases entirely, utilizing the inherent nucleophilicity differential between amines and alcohols to achieve perfect chemoselectivity.

Figure 1: Two-step convergent synthesis pathway for the target carbamate.

Step-by-Step Methodologies & Mechanistic Causality

Step 1: Sₙ2 Amination of 5-Bromo-1-pentanol

The objective of this step is to synthesize the intermediate 5-(methylamino)pentan-1-ol [1].

Experimental Protocol:

-

Charge a 500 mL round-bottom flask with 40% aqueous methylamine (10 molar equivalents).

-

Cool the solution to 0 °C using an ice-water bath to minimize the volatilization of methylamine.

-

Add 5-bromo-1-pentanol (1 molar equivalent) dropwise via an addition funnel over 45 minutes with vigorous stirring.

-

Remove the ice bath and allow the reaction to stir at room temperature (20-25 °C) for 12 hours.

-

Concentrate the mixture under reduced pressure (rotary evaporation at 40 °C) to remove the excess methylamine and water.

-

Basify the resulting residue with 2M NaOH to pH > 12.

-

Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the intermediate as a pale yellow oil.

Mechanistic Causality: Why use a 10-fold excess of methylamine and a dropwise addition of the bromide? In Sₙ2 amination, the newly formed secondary amine is more nucleophilic than the starting primary amine. If the local concentration of the bromide is high, the secondary amine will attack a second molecule of 5-bromo-1-pentanol, forming an unwanted tertiary amine impurity. By adding the bromide dropwise into a massive excess of methylamine, we establish statistical control—ensuring the bromide overwhelmingly collides with methylamine rather than the product.

Step 2: Chemoselective N-Boc Protection

This step converts the intermediate into the final target, tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate , utilizing Di-tert-butyl dicarbonate (Boc₂O)[3].

Experimental Protocol:

-

Dissolve 5-(methylamino)pentan-1-ol (10 g, 85.4 mmol) in Ethyl Acetate (EA) (100 mL)[3].

-

Cool the solution to 0 °C.

-

Add Boc₂O (18.6 g, 85.4 mmol) dropwise over 15 minutes[3].

-

Stir the mixture for 8 hours at room temperature[3].

-

Monitor reaction completion via TLC (Petroleum Ether:Ethyl Acetate = 1:1). The target compound will appear at Rf ≈ 0.6[3].

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).

-

Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

Purify via flash column chromatography (Silica gel, PE:EA gradient) to isolate the pure target compound.

Mechanistic Causality: Why is no external base (e.g., Triethylamine) required, and why doesn't the primary alcohol react with Boc₂O? First, the secondary amine's nitrogen lone pair is significantly more polarizable and less tightly held than the oxygen lone pair of the alcohol, making it kinetically vastly superior as a nucleophile. Second, when the amine attacks Boc₂O, it forms a tetrahedral intermediate that collapses to expel a tert-butyl carbonate anion. This anion rapidly decomposes into CO₂ gas and a tert-butoxide anion. The tert-butoxide acts as an internal base, deprotonating the amine to finalize the carbamate. The evolution of CO₂ provides an irreversible thermodynamic driving force.

Figure 2: Mechanistic rationale for chemoselective N-Boc protection.

Quantitative Data & Analytical Validation

To ensure the integrity of the synthesized compound, the following tables summarize the optimized reaction parameters and the expected analytical markers for the final product.

Table 1: Reaction Parameters & Yield Optimization

| Parameter | Step 1: Amination | Step 2: Boc Protection |

| Reagents | 5-Bromo-1-pentanol, MeNH₂ (aq) | Intermediate, Boc₂O |

| Solvent | Water / Neat | Ethyl Acetate (EA) |

| Temperature | 0 °C to RT | 0 °C to RT |

| Time | 12 hours | 8 hours |

| Stoichiometry | 1 : 10 (SM : Amine) | 1 : 1 (Amine : Boc₂O) |

| Expected Yield | 85 - 90% | 92 - 95% |

Table 2: Analytical Characterization Markers (¹H NMR, 400 MHz, CDCl₃)

| Functional Group | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| -OH | ~ 1.60 | Broad singlet | 1H | Hydroxyl proton (exchanges with D₂O) |

| Boc -CH₃ | 1.45 | Singlet | 9H | tert-Butyl methyl protons |

| N-CH₃ | 2.84 | Singlet | 3H | N-methyl protons |

| N-CH₂ | 3.22 | Triplet | 2H | Methylene adjacent to carbamate |

| O-CH₂ | 3.64 | Triplet | 2H | Methylene adjacent to hydroxyl |

| Aliphatic chain | 1.35 - 1.58 | Multiplet | 6H | Internal methylene protons |

References

- Title: Degradation of bruton's tyrosine kinase (btk) by conjugation of btk inhibitors with e3 ligase ligand and methods of use (WO2021018018A1)

Sources

The Strategic Role of tert-Butyl N-(5-hydroxypentyl)-N-methylcarbamate in Targeted Protein Degradation and Linker Chemistry

Document Type: Technical Whitepaper & Laboratory Guide Target Audience: Medicinal Chemists, PROTAC Developers, and Drug Discovery Scientists

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (TPD) and antibody-drug conjugates (ADCs), the selection of linker architecture is as critical as the choice of the binding warheads. tert-Butyl N-(5-hydroxypentyl)-N-methylcarbamate (CAS: 1373210-02-6) has emerged as a highly versatile, heterobifunctional aliphatic linker precursor[1]. Featuring a primary hydroxyl group on one terminus and a Boc-protected secondary N-methylamine on the other, this five-carbon aliphatic chain provides the precise spatial geometry and orthogonal reactivity required for synthesizing complex ternary systems, such as Proteolysis Targeting Chimeras (PROTACs)[2].

This whitepaper provides an in-depth analysis of the molecule's physicochemical properties, the mechanistic rationale behind its structural design, and field-validated protocols for its integration into drug development pipelines.

Molecular Architecture & Physicochemical Profiling

Understanding the baseline properties of the linker is essential for predicting its behavior in both synthetic organic environments and biological systems.

Table 1: Quantitative Molecular Properties

| Property | Value | Clinical / Synthetic Relevance |

| IUPAC Name | tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate | Standardized nomenclature for regulatory filings. |

| CAS Registry Number | 1373210-02-6 | Unique identifier for reagent sourcing[1]. |

| Molecular Formula | C₁₁H₂₃NO₃ | Defines mass balance in synthetic scaling. |

| Molecular Weight | 217.31 g/mol | Low MW ensures minimal bulk addition to bRo5 (beyond Rule of 5) drugs[1]. |

| SMILES String | CC(C)(C)OC(=O)N(C)CCCCCO | Utilized for in silico docking and property prediction[1]. |

| Predicted Boiling Point | ~301.4 °C | Indicates low volatility; requires high-vacuum for solvent removal[3]. |

| Predicted Density | ~0.995 g/cm³ | Near-water density; relevant for biphasic extraction calculations[3]. |

Mechanistic Rationale in Drug Design (E-E-A-T Analysis)

As a Senior Application Scientist, it is vital to understand why this specific molecule is selected over thousands of other commercially available aliphatic linkers[4]. The design of this linker solves three distinct challenges in PROTAC development:

-

The C5 Aliphatic Spacer (The "Goldilocks" Zone): Aliphatic chains provide hydrophobic flexibility. A 5-carbon chain (pentyl) is frequently optimal for ternary complex formation (Target Protein–PROTAC–E3 Ligase). It is long enough to prevent steric clashing between the two massive protein interfaces, yet short enough to avoid the severe entropic penalties associated with folding long PEG chains.

-

N-Methylation for Pharmacokinetic Optimization: The presence of the N-methyl group is a deliberate pharmacokinetic modification. By replacing a primary amine with a secondary N-methylamine, the molecule loses a hydrogen bond donor (HBD). This reduction in Polar Surface Area (PSA) directly correlates with enhanced cell membrane permeability and improved oral bioavailability. Furthermore, upon amidation, the N-methyl group restricts the conformational flexibility of the resulting amide bond, favoring specific cis/trans geometries that can optimally orient the target warhead[2].

-

Orthogonal Boc-Carbamate Protection: The tert-butyloxycarbonyl (Boc) group provides robust protection against nucleophiles, bases, and reducing agents. This allows chemists to aggressively functionalize the C5-hydroxyl group (e.g., via oxidation, mesylation, or Mitsunobu reactions) without risking side reactions at the nitrogen center.

Logical Workflows and Visualizations

The synthesis of a PROTAC using this linker requires a strategic, step-wise approach. Below are the logical pathways mapped using Graphviz.

Fig 1: Logical workflow of PROTAC assembly utilizing the heterobifunctional linker.

Fig 2: Orthogonal functionalization pathway of the C5-hydroxyl and N-Boc groups.

Experimental Protocols

The following methodologies are self-validating, step-by-step systems designed to maximize yield and prevent common side reactions during linker functionalization.

Protocol 1: Hydroxyl Activation via Mesylation

To attach the C5-hydroxyl end to a nucleophilic E3 ligase ligand, the alcohol must first be converted into a superior leaving group, such as a mesylate.

Reagents:

-

tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate (1.0 eq)

-

Methanesulfonyl chloride (MsCl) (1.2 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

-

Preparation: Purge a round-bottom flask with inert N₂ gas. Dissolve the carbamate linker in anhydrous DCM to achieve a 0.1 M concentration.

-

Temperature Control: Add TEA to the solution and cool the reaction mixture to exactly 0 °C using an ice-water bath.

-

Causality: The mesylation reaction is highly exothermic. Cooling to 0 °C suppresses the formation of unwanted alkyl chlorides and protects the acid-sensitive Boc group from localized heating.

-

-

Activation: Add MsCl dropwise over 10 minutes via a syringe pump.

-

Propagation: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature, stirring for an additional 1.5 hours.

-

Causality: Warming ensures 100% conversion of the sterically unhindered primary alcohol, pushing the equilibrium forward.

-

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the mesylate intermediate.

Protocol 2: Orthogonal Deprotection and Amidation (PROTAC Assembly)

Once the C5 end is conjugated to an E3 ligase ligand (e.g., via substitution of the mesylate), the Boc group must be removed to attach the Target Protein Binder (e.g., a BTK inhibitor)[2].

Reagents:

-

Target Ligand-COOH (1.0 eq)

-

Linker-E3 intermediate (1.1 eq)

-

Trifluoroacetic acid (TFA)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

Step-by-Step Procedure:

-

Deprotection: Treat the Boc-protected Linker-E3 intermediate with a 20% (v/v) solution of TFA in DCM. Stir for 2 hours at room temperature.

-

Causality: A 20% TFA concentration provides the exact acidic threshold required to cleave the Boc group rapidly without causing degradation of the aliphatic chain or premature cleavage of the attached E3 ligase ligand.

-

-

Solvent Removal: Concentrate the mixture under high vacuum to yield the secondary amine TFA salt. Co-evaporate with toluene twice to remove residual TFA.

-

Pre-Activation: In a separate dry flask, dissolve the Target Ligand-COOH and HATU in anhydrous DMF. Stir for 10 minutes.

-

Causality: Pre-activation with HATU generates a highly reactive O7-azabenzotriazole ester. This extreme reactivity is critical to overcome the steric hindrance posed by the N-methyl group on the secondary amine.

-

-

Coupling: Add the amine TFA salt to the activated ester solution, followed by the dropwise addition of DIPEA. Stir at room temperature for 4 to 6 hours.

-

Purification: Quench with water and purify the final PROTAC molecule via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

References

-

PubChemLite: 1373210-02-6 (C11H23NO3) . Université du Luxembourg / PubChem. Retrieved from: [Link]

- Degradation of Bruton's Tyrosine Kinase (BTK) by Conjugation of BTK Inhibitors with E3 Ligase Ligand and Methods of Use (WO2021018018A1). Google Patents.

Sources

- 1. PubChemLite - 1373210-02-6 (C11H23NO3) [pubchemlite.lcsb.uni.lu]

- 2. WO2021018018A1 - Degradation of bruton's tyrosine kinase (btk) by conjugation of btk inidbitors with e3 ligase ligand and methods of use - Google Patents [patents.google.com]

- 3. tert-butyl (5-hydroxypentyl)(methyl)carbamate CAS#: 1373210-02-6 [m.chemicalbook.com]

- 4. Aliphatic Linkers | BroadPharm [broadpharm.com]

Solvation Thermodynamics and Organic Solvent Compatibility of tert-Butyl N-(5-hydroxypentyl)-N-methylcarbamate

Executive Summary

In modern drug discovery—particularly in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and complex bioconjugates—bifunctional linkers are critical structural components. tert-Butyl N-(5-hydroxypentyl)-N-methylcarbamate (CAS: 1373210-02-6) is a highly versatile small-molecule scaffold 1. However, its amphiphilic yet predominantly lipophilic nature presents unique solvation challenges. This whitepaper provides an in-depth mechanistic analysis of its solubility in organic solvents, backed by thermodynamic principles and field-proven, self-validating laboratory protocols.

Structural Rationale for Solvation Behavior

To predict and manipulate the solubility of this compound, we must first deconstruct its molecular architecture (Molecular Weight: 217.31 g/mol ; Formula: C11H23NO3). The molecule's solvation dynamics are governed by four distinct structural domains:

-

The tert-Butyloxycarbonyl (Boc) Group: This bulky, highly lipophilic protecting group dictates the overall hydrophobic signature of the molecule, severely restricting aqueous solubility.

-

The N-Methyl Carbamate Core: This is the most critical feature differentiating it from standard primary or secondary amines. The N-methylation removes the N-H hydrogen bond donor capability. By preventing the formation of strong intermolecular hydrogen-bonded networks, the melting point is significantly lowered (rendering the compound a viscous oil at room temperature 2) and its solubility in polar aprotic solvents is dramatically enhanced 3.

-

The Aliphatic Pentyl Chain: Provides structural flexibility and a large surface area for van der Waals interactions, favoring dissolution in moderately non-polar to polar aprotic media.

-

The Terminal Hydroxyl (-OH): The sole hydrogen bond donor/acceptor site on the molecule. While it allows for moderate solubility in polar protic solvents, it is insufficient to overcome the hydrophobic bulk to achieve meaningful water solubility.

Figure 1: Mechanistic pathways of solvation for tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate.

Empirical Solubility Profiles in Organic Solvents

To facilitate rapid assay development, the quantitative solubility data for this scaffold across various solvent classes is summarized below.

| Solvent Class | Specific Solvent | Dielectric Constant (ε) | Estimated Solubility | Visual State at 25°C | Solvation Mechanism |

| Polar Aprotic | Dichloromethane (DCM) | 8.93 | > 100 mg/mL | Clear, colorless | Strong dipole-dipole interactions with the carbamate core. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 mg/mL | Clear, slight yellow | Disruption of transient -OH networks; high dielectric stabilization. |

| Polar Aprotic | Ethyl Acetate (EtOAc) | 6.02 | > 50 mg/mL | Clear, colorless | Favorable van der Waals interactions with the pentyl chain. |

| Polar Protic | Methanol (MeOH) | 32.7 | > 50 mg/mL | Clear, colorless | Direct hydrogen bonding with the terminal primary alcohol. |

| Non-Polar | Hexanes / Heptane | ~1.90 | < 5 mg/mL | Turbid / Phase separation | Insufficient polarity to overcome solute-solute cohesive forces. |

| Aqueous | Water / Saline | 80.1 | < 1 mg/mL | Insoluble (Droplets) | Hydrophobic exclusion driven by the bulky Boc group. |

Standard Operating Procedures (SOP): Solubilization Workflows

Because this compound exists as a viscous oil rather than a crystalline powder, standard volumetric preparation methods are prone to high systematic error. The following self-validating protocol ensures stoichiometric accuracy and complete thermodynamic solvation.

Figure 2: Standardized self-validating workflow for preparing high-concentration organic stock solutions.

Detailed Protocol: Preparation of a 100 mM DMSO Stock Solution

1. Gravimetric Dispensing (Causality: Viscosity Management)

-

Action: Place a sterile, amber glass vial on an analytical balance and tare. Using a positive displacement pipette (or a glass syringe), carefully transfer the viscous oil directly to the bottom of the vial until the desired mass is reached (e.g., 21.7 mg for a 100 µmol scale).

-

Causality: Standard air-displacement pipettes will retain a film of the oil inside the tip, leading to a 5-15% reduction in actual molarity. Gravimetric dispensing guarantees absolute stoichiometric precision.

2. Solvent Addition (Causality: Concentration Gradients)

-

Action: Add 1.0 mL of anhydrous, newly opened DMSO directly to the oil to achieve a 100 mM concentration.

-

Causality: Hygroscopic solvents like DMSO rapidly absorb atmospheric moisture, which acts as an anti-solvent for this lipophilic compound. Using anhydrous solvent prevents premature phase separation 4.

3. Kinetic Disruption via Ultrasonication (Causality: Activation Energy)

-

Action: Seal the vial and vortex for 60 seconds. If the oil forms a distinct layer or emulsion, place the vial in an ultrasonic water bath at 25°C for 5 minutes.

-

Causality: While DMSO is a thermodynamically excellent solvent for this molecule, the high viscosity of the neat oil limits the surface area available for solvent interaction. Ultrasonic waves induce acoustic cavitation, providing the localized mechanical energy required to overcome the activation barrier of solvation and disrupt the transient intermolecular hydrogen bonds between the terminal -OH groups.

4. Self-Validating System Check (The Tyndall Test)

-

Action: Allow the solution to rest at room temperature for 10 minutes. Shine a 650 nm (red) laser pointer horizontally through the vial against a dark background.

-

Validation Logic: If the laser beam is invisible as it passes through the liquid, true molecular solvation has been achieved. If the beam path is visible (Tyndall effect), the compound has merely formed a colloidal micro-emulsion. In the latter case, the solvent is saturated, and further dilution or a switch to a lower-dielectric solvent (like DCM) is required.

Storage and Stability Directives

Once solubilized in organic media, the compound exhibits excellent stability. However, specific precautions must be taken:

-

Temperature: Store stock solutions at -20°C. At this temperature, DMSO stocks will freeze (DMSO melting point is 19°C).

-

Thawing Protocol: Allow the frozen stock to equilibrate to room temperature naturally. Never microwave or boil. Once thawed, repeat the vortex and ultrasonication steps (Step 3) before use, as freeze-thaw cycles can cause localized concentration gradients and precipitation of the lipophilic solute 4.

References

-

Title: N-Boc-N-methylethanolamine, 95% 1g:Biochemical Reagents Source: Fisher Scientific URL: [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of N-Boc-N-methyl-5-aminopentanol

Introduction

N-Boc-N-methyl-5-aminopentanol is a bifunctional organic compound of significant interest to researchers in drug discovery and peptide synthesis. Its structure incorporates a terminal hydroxyl group, amenable to further functionalization, and an N-methylated amine protected by a tert-butyloxycarbonyl (Boc) group. This unique combination makes it a valuable building block, or linker, for constructing more complex molecules.[1][2] The N-methyl group can enhance the pharmacokinetic properties of a peptide, such as increasing its metabolic stability and membrane permeability, by removing the possibility of hydrogen bond donation.[3] The Boc protecting group offers robust protection of the secondary amine during synthetic steps but can be readily removed under mild acidic conditions, allowing for selective deprotection and subsequent elaboration.[1][4]

This guide provides a comprehensive overview of a reliable two-step synthetic pathway to N-Boc-N-methyl-5-aminopentanol, beginning with the readily available starting material, 5-amino-1-pentanol. We will delve into the causality behind the chosen synthetic strategy, provide detailed experimental protocols, and outline the analytical methods required to validate the structure and purity of the final product.

Synthetic Strategy: A Two-Step Approach

The synthesis of N-Boc-N-methyl-5-aminopentanol is most effectively achieved through a two-step sequence. This strategy is predicated on the need for selective modification. Direct methylation of 5-amino-1-pentanol would lead to a mixture of products, including over-methylation at the nitrogen and potential O-methylation at the hydroxyl group. Therefore, a protection-then-alkylation strategy is employed.

-

Step 1: Boc Protection: The primary amine of 5-amino-1-pentanol is first protected with a tert-butyloxycarbonyl (Boc) group. This reaction selectively acylates the more nucleophilic amine in the presence of the hydroxyl group, yielding the intermediate, tert-butyl (5-hydroxypentyl)carbamate.

-

Step 2: N-Methylation: The Boc-protected intermediate is then N-methylated. The use of a strong, non-nucleophilic base is critical to deprotonate the carbamate nitrogen, forming an anion that subsequently acts as a nucleophile in a reaction with a methylating agent, such as methyl iodide.

This strategic sequence ensures high yields and chemo-selectivity, providing a clean route to the desired product.

Caption: Overall two-step synthetic workflow.

Part 1: Synthesis of tert-Butyl (5-hydroxypentyl)carbamate (Intermediate)

The initial step involves the protection of the primary amine of 5-amino-1-pentanol. Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice for this transformation due to its high reactivity with amines and the benign nature of its byproducts (tert-butanol and CO₂). The reaction is typically performed in a mixed solvent system, such as tetrahydrofuran (THF) and water, with a mild base like sodium bicarbonate to neutralize the acid formed during the reaction.[5]

Experimental Protocol

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Amino-1-pentanol | 103.16 | 15.0 g | 145.4 mmol |

| Di-tert-butyl dicarbonate | 218.25 | 33.3 g | 152.7 mmol |

| Tetrahydrofuran (THF) | - | 280 mL | - |

| Water | - | 140 mL | - |

| Sat. aq. NaHCO₃ | - | As needed | - |

| Ethyl Acetate (EtOAc) | - | 400 mL | - |

| Anhydrous Na₂SO₄ | - | As needed | - |

Procedure:

-

In a 1.0 L round-bottomed flask, dissolve 5-amino-1-pentanol (15.0 g, 145.4 mmol) in water (140 mL).[5]

-

Slowly add a solution of di-tert-butyl dicarbonate (33.3 g, 152.7 mmol) dissolved in THF (280 mL) to the aqueous solution of the amine.[5]

-

Add a small amount of saturated aqueous NaHCO₃ solution (approx. 1.5 mL) to maintain a basic pH.[5]

-

Stir the reaction mixture vigorously at room temperature overnight. The flask can be left open to the atmosphere to allow for the escape of CO₂.[5]

-

Upon reaction completion (monitored by TLC), dilute the mixture with saturated aqueous NaHCO₃ solution (90 mL) and transfer to a separatory funnel.[5]

-

Extract the aqueous layer with ethyl acetate (400 mL).[5]

-

Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.[5]

The product, tert-butyl (5-hydroxypentyl)carbamate, is typically obtained as a clear, colorless oil in high yield (approx. 98%) and can often be used in the next step without further purification.[5]

Part 2: Synthesis of N-Boc-N-methyl-5-aminopentanol

This step is the crucial N-methylation of the Boc-protected amine. The most broadly applied method for N-methylation of N-carbamoyl amino acids involves the use of sodium hydride (NaH) as a base and methyl iodide (MeI) as the methyl source.[3] NaH is a strong, non-nucleophilic base that efficiently deprotonates the nitrogen of the carbamate, which is weakly acidic. The resulting anion is a potent nucleophile that readily attacks the electrophilic methyl group of MeI in an Sₙ2 reaction. Anhydrous THF is an ideal solvent as it is aprotic and effectively solvates the reagents.

Caption: N-Methylation via deprotonation and Sₙ2 reaction.

Experimental Protocol

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| tert-Butyl (5-hydroxypentyl)carbamate | 203.28 | 10.0 g | 49.2 mmol |

| Sodium Hydride (60% in mineral oil) | 24.00 (as NaH) | 2.36 g | 59.0 mmol |

| Methyl Iodide (MeI) | 141.94 | 3.7 mL (8.38 g) | 59.0 mmol |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |

| Saturated aq. NH₄Cl | - | As needed | - |

| Diethyl Ether | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous MgSO₄ | - | As needed | - |

Procedure:

-

Caution: Sodium hydride is highly reactive with water and pyrophoric. Methyl iodide is toxic and a suspected carcinogen. Handle both reagents in a well-ventilated fume hood with appropriate personal protective equipment.

-

To a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (2.36 g, 59.0 mmol, 60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully add anhydrous THF (100 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of tert-butyl (5-hydroxypentyl)carbamate (10.0 g, 49.2 mmol) in anhydrous THF (100 mL) to the NaH suspension. Hydrogen gas will evolve.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the mixture back down to 0 °C and add methyl iodide (3.7 mL, 59.0 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Dilute with water and extract with diethyl ether (3 x 100 mL).

-

Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product should be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc-N-methyl-5-aminopentanol.

Characterization and Data Validation

Thorough characterization is essential to confirm the identity and purity of the synthesized N-Boc-N-methyl-5-aminopentanol. The following data are expected for the final product.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₁₁H₂₃NO₃ |

| Molecular Weight | 217.31 g/mol |

| Appearance | Colorless to pale yellow viscous liquid/oil[2][5] |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, DCM; Poorly soluble in water[6] |

Spectroscopic Data

The following tables summarize the expected spectroscopic data based on the structure of N-Boc-N-methyl-5-aminopentanol.

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.64 | t | 2H | -CH₂-OH |

| ~3.20 | t | 2H | Boc-N(CH₃)-CH₂- |

| ~2.85 | s | 3H | -N-CH₃ |

| ~1.57 | p | 2H | -CH₂-CH₂OH |

| ~1.48 | s | 9H | -C(CH₃)₃ |

| ~1.45 | m | 2H | Boc-N(CH₃)-CH₂-CH₂- |

| ~1.35 | m | 2H | -CH₂-CH₂-CH₂OH |

| ~1.25 | br s | 1H | -OH |

¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~155.8 | C=O (carbamate) |

| ~79.2 | -C(CH₃)₃ |

| ~62.8 | -CH₂-OH |

| ~49.5 | Boc-N(CH₃)-CH₂- |

| ~34.1 | -N-CH₃ |

| ~32.4 | -CH₂-CH₂OH |

| ~28.5 | -C(CH₃)₃ |

| ~27.0 | Boc-N(CH₃)-CH₂-CH₂- |

| ~23.5 | -CH₂-CH₂-CH₂OH |

FTIR (Neat)

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3400 (broad) | O-H stretch |

| 2975, 2935, 2865 | C-H stretch (aliphatic) |

| 1695 | C=O stretch (carbamate)[7] |

| 1365, 1170 | C-N stretch, t-butyl bending |

| 1050 | C-O stretch |

Mass Spectrometry (ESI+)

| m/z | Assignment |

|---|---|

| 218.17 | [M+H]⁺ |

| 240.15 | [M+Na]⁺ |

| 162.13 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |

| 118.12 | [M - Boc + H]⁺ |

Conclusion

This guide has detailed a robust and logical two-step synthesis for N-Boc-N-methyl-5-aminopentanol, a valuable building block for chemical and pharmaceutical research. The strategy of amine protection followed by N-methylation provides a clean and high-yielding route to the target compound. The provided protocols are based on well-established chemical principles and analogous reactions found in the literature. The expected characterization data serves as a benchmark for researchers to validate their results, ensuring the integrity of their synthetic work. By understanding the rationale behind each step, scientists can confidently apply and adapt this methodology for their specific research needs.

References

-

Title: Synthesis of N-BOC amines by various routes Source: ResearchGate URL: [Link]

-

Title: A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids Source: RSC Publishing URL: [Link]

-

Title: Pentanol, 5-amino- Source: NIST WebBook URL: [Link]

-

Title: Synthesis of N-Alkyl Amino Acids Source: Wiley Online Library URL: [Link]

-

Title: Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids Source: Organic Syntheses URL: [Link]

-

Title: 5-(Boc-amino)-1-pentanol | 75178-90-4 Source: J&K Scientific URL: [Link]

-

Title: Pentanol, 5-amino- Source: NIST WebBook URL: [Link]

-

Title: 5-Amino-1-pentanol Source: Wikipedia URL: [Link]

-

Title: 5-(Boc-amino)-1-pentanol, 96% 1 g | Buy Online Source: Thermo Scientific Alfa Aesar URL: [Link]

-

Title: Infrared spectra of N- tert-butoxycarbonyl-amino acids at different temperatures Source: ResearchGate URL: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchmgt.monash.edu [researchmgt.monash.edu]

- 4. researchgate.net [researchgate.net]

- 5. 5-(BOC-AMINO)-1-PENTANOL | 75178-90-4 [chemicalbook.com]

- 6. 5-(Boc-amino)-1-pentanol, 96% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 7. researchgate.net [researchgate.net]

Synthesis and Application of tert-Butyl N-(5-hydroxypentyl)-N-methylcarbamate: A Technical Guide to Starting Materials and Protocols

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate (CAS: 1373210-02-6)

Executive Summary

In the rapidly expanding fields of targeted protein degradation (PROTACs) and bifunctional therapeutics, the design of the linker region is as critical as the pharmacophores themselves. tert-Butyl N-(5-hydroxypentyl)-N-methylcarbamate (often abbreviated as Boc-N(Me)-(CH2)5-OH) is a highly versatile, commercially valuable aliphatic linker building block [1].

Structurally, it features a primary hydroxyl group primed for electrophilic activation (e.g., tosylation, mesylation, or oxidation) and a Boc-protected secondary amine. The presence of the N-methyl group is a deliberate design choice in medicinal chemistry; it disrupts hydrogen bonding, alters the conformational dynamics of the linker, and often enhances the cellular permeability of the final drug construct. This guide deconstructs the starting materials, retrosynthetic logic, and field-proven protocols required to synthesize this critical intermediate.

Retrosynthetic Analysis & Starting Material Selection

As a Senior Application Scientist, I evaluate synthetic routes based on three metrics: chemoselectivity, scalability, and commercial availability of precursors . The synthesis of Boc-N(Me)-(CH2)5-OH can be approached via three primary retrosynthetic disconnections.

-

Route A (Direct Protection): The most efficient route utilizes commercially available 5-(methylamino)pentan-1-ol (CAS: 2751-70-4) [2][3]. This requires only a single, highly controlled chemoselective N-Boc protection step.

-

Route B (Reductive Amination): Starting from 5-amino-1-pentanol (CAS: 2508-29-4), the primary amine undergoes reductive methylation. While cost-effective, this route risks over-methylation to the tertiary amine if stoichiometry and reducing agents are not strictly controlled.

-

Route C (Alkyl Halide Substitution): Starting from 1,5-pentanediol (CAS: 111-29-5), the diol is mono-halogenated to 5-bromo-1-pentanol, followed by nucleophilic substitution with methylamine.

Figure 1: Retrosynthetic pathways for tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate.

Physicochemical Properties of Key Precursors

To ensure a self-validating experimental setup, one must understand the physical properties of the starting materials. The high boiling points of these aliphatic amino alcohols dictate that purification via distillation requires high vacuum, making chromatography or selective extraction the preferred purification methods.

| Starting Material / Reagent | CAS Number | Molecular Weight | Boiling Point (°C) | Density (g/mL) | Synthetic Role |

| 1,5-Pentanediol | 111-29-5 | 104.15 g/mol | 242 °C | 0.994 | Upstream precursor (Route C) |

| 5-Amino-1-pentanol | 2508-29-4 | 103.16 g/mol | 221–222 °C | 0.948 | Intermediate precursor (Route B) |

| 5-(Methylamino)pentan-1-ol | 2751-70-4 | 117.19 g/mol | ~230 °C (est.) | 0.920 | Direct starting material (Route A) |

| Di-tert-butyl dicarbonate | 24424-99-5 | 218.25 g/mol | 56–57 °C (0.5 Torr) | 0.950 | Electrophilic protecting reagent |

Detailed Experimental Protocols & Mechanistic Causality

The following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and a built-in verification check to ensure the integrity of the reaction before proceeding.

Protocol A: Chemoselective N-Boc Protection of 5-(Methylamino)pentan-1-ol

Objective: Synthesize the target molecule while strictly suppressing the formation of the O-Boc carbonate or N,O-di-Boc byproduct.

-

Preparation: In an oven-dried round-bottom flask flushed with N₂, dissolve 5-(methylamino)pentan-1-ol (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

-

Base Addition: Add triethylamine (TEA, 1.5 equiv).

-

Causality: TEA acts as a non-nucleophilic acid scavenger. By deprotonating any trace hydrochloride salts and maintaining a basic environment, it maximizes the nucleophilicity of the secondary amine.

-

-

Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Causality: The reaction between amines and Boc₂O is highly exothermic. Low temperatures kinetically favor N-acylation over O-acylation because the nitrogen center is intrinsically more nucleophilic than the oxygen center. Heat would override this kinetic preference.

-

-

Reagent Addition: Dissolve Boc₂O (1.05 equiv) in a minimal volume of DCM and add dropwise over 30 minutes.

-

Causality: Strict stoichiometric control (1.05 equiv) and slow addition prevent local excesses of the electrophile, which is the primary cause of di-Boc formation.

-

-

Propagation & Validation: Remove the ice bath and stir at room temperature for 4 hours.

-

Validation Check: Monitor via TLC (DCM/MeOH 9:1). Stain with Ninhydrin. The starting material will stain a distinct pink/purple (secondary amine), while the desired product will not stain unless heavily heated, confirming consumption of the free amine.

-

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Causality: NH₄Cl (pH ~5.5) is mildly acidic—perfect for neutralizing unreacted TEA and removing trace basic impurities without risking the acidic cleavage of the newly formed Boc group (which requires pH < 2).

-

Figure 2: Step-by-step experimental workflow for chemoselective N-Boc protection.

Protocol B: Upstream Synthesis via Alkyl Halide Substitution (Route C)

If 5-(methylamino)pentan-1-ol is unavailable, it can be synthesized from 5-bromo-1-pentanol.

Objective: Prevent over-alkylation to the tertiary amine during nucleophilic substitution.

-

Reaction: Dissolve 5-bromo-1-pentanol (1.0 equiv) in ethanol. Add a massive excess of aqueous methylamine (40% w/w, 15.0 equiv). Stir at room temperature for 16 hours.

-

Causality: When generating a secondary amine from an alkyl halide, over-alkylation to the tertiary amine is the primary failure mode. By utilizing a 15-fold stoichiometric excess of methylamine, we enforce pseudo-first-order kinetics. The sheer concentration gradient ensures that the highly abundant methylamine outcompetes the newly formed 5-(methylamino)pentan-1-ol for the remaining electrophile.

-

-

Isolation: Concentrate under reduced pressure to remove ethanol and the volatile methylamine. Basify the residue with 1M NaOH and extract with a highly polar organic solvent mixture (e.g., CHCl₃/Isopropanol 3:1) to pull the polar amino alcohol into the organic phase.

Applications in Drug Development

Once synthesized, tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate serves as a linchpin in modern medicinal chemistry:

-

PROTAC Linkerology: The hydroxyl group is typically converted to a leaving group (e.g., mesylate) and coupled to a target-protein ligand. Subsequent acidic deprotection of the Boc group reveals the secondary amine, which is then coupled to an E3 ligase binder (e.g., a Cereblon or VHL ligand) [3].

-

CGRP Antagonists: This specific carbon-chain length and methylation pattern has been patented as a critical intermediate in the synthesis of Calcitonin Gene-Related Peptide (CGRP) antagonist compounds, utilized for migraine therapeutics [4].

References

Methodological & Application

Application Notes and Protocols: The Versatility of tert-Butyl N-(5-hydroxypentyl)-N-methylcarbamate in Organic Synthesis

Abstract

tert-Butyl N-(5-hydroxypentyl)-N-methylcarbamate is a valuable bifunctional building block in modern organic synthesis. Its structure incorporates a primary alcohol and a tert-butyloxycarbonyl (Boc)-protected secondary amine, offering two distinct and orthogonally reactive sites. This guide provides an in-depth exploration of its core reactivity, detailed experimental protocols for its key transformations, and a strategic application in heterocyclic synthesis. The content is designed for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile reagent for the construction of complex molecular architectures, pharmaceutical intermediates, and novel chemical entities.

Introduction: A Bifunctional Linchpin

In the landscape of synthetic chemistry, molecules that offer multiple, selectively addressable functional groups are of paramount importance. tert-Butyl N-(5-hydroxypentyl)-N-methylcarbamate emerges as a strategic tool, featuring a nucleophilic primary hydroxyl group and a latent secondary amine masked by the acid-labile Boc protecting group.[1] The five-carbon aliphatic chain provides conformational flexibility, making it an ideal component for constructing linear systems, macrocycles, and saturated heterocycles.

The key to its utility lies in the orthogonal nature of its functional groups. The Boc group is stable under a wide range of basic, nucleophilic, and reductive conditions, allowing for extensive manipulation of the hydroxyl terminus without compromising the protected amine.[1][2] Conversely, the Boc group can be selectively removed under mild acidic conditions, unmasking the secondary amine for subsequent reactions.[3] This guide will elucidate the practical applications stemming from this chemical dichotomy.

Core Reactivity and Synthetic Potential

The synthetic utility of this reagent is best understood by considering its two reactive centers independently and in concert.

Diagram: Orthogonal Reactive Sites

Caption: Orthogonal reactivity of the title compound.

2.1 The N-Boc-N-methyl Moiety: A Stable Mask for a Reactive Amine The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis. Its popularity stems from its robustness towards catalytic hydrogenation, basic hydrolysis, and a wide array of nucleophiles.[1][3] This stability allows for a broad spectrum of chemical transformations to be performed on the hydroxyl end of the molecule without premature cleavage of the Boc group. Deprotection is typically achieved under anhydrous acidic conditions, which proceeds via a mechanism involving the formation of a stable tert-butyl cation.[1]

2.2 The Primary Hydroxyl Group: A Versatile Nucleophile and Precursor The terminal primary alcohol is a versatile functional handle that can undergo a variety of classical transformations:

-

Oxidation: It can be selectively oxidized to the corresponding aldehyde or carboxylic acid using a wide range of standard reagents. The choice of oxidant is critical to ensure compatibility with the Boc-protecting group.

-

Activation: The hydroxyl group can be converted into a more effective leaving group, such as a tosylate, mesylate, or halide.[4] This activates the terminal carbon for subsequent nucleophilic substitution reactions (SN2), significantly expanding the synthetic possibilities.

-

Nucleophilic Attack: The alcohol can act as a nucleophile in esterification or etherification reactions (e.g., Williamson ether synthesis) to append additional molecular complexity.

Key Synthetic Transformations and Protocols

This section provides detailed, validated protocols for the most common and useful transformations of tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate.

Transformation of the Hydroxyl Group

Protocol 3.1.1: Oxidation to tert-Butyl N-(5-oxopentyl)-N-methylcarbamate

This protocol utilizes Dess-Martin Periodinane (DMP), a mild oxidant that efficiently converts primary alcohols to aldehydes at room temperature with minimal side reactions and without affecting the acid-sensitive Boc group.

Scientist's Note: The reaction is hygroscopic and should be run under an inert atmosphere. DMP can be mildly explosive upon impact or heating, so it should be handled with care. A buffered system (e.g., with pyridine or sodium bicarbonate) is sometimes used to neutralize the acetic acid byproduct, but is often not necessary for robust substrates like this.

| Parameter | Value |

| Reagents | tert-Butyl N-(5-hydroxypentyl)-N-methylcarbamate, DMP |

| Stoichiometry | Substrate (1.0 eq.), DMP (1.2 eq.) |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room Temperature |

| Time | 1-3 hours |

| Typical Yield | >90% |

Step-by-Step Protocol:

-

To a dry round-bottom flask under a nitrogen atmosphere, add tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate (1.0 eq.).

-

Dissolve the substrate in anhydrous DCM (approx. 0.2 M concentration).

-

Add Dess-Martin Periodinane (1.2 eq.) to the solution in one portion.

-

Stir the reaction mixture vigorously at room temperature. Monitor progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir for 15-20 minutes until the organic layer is clear.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde, which can often be used without further purification.

Protocol 3.1.2: Conversion to tert-Butyl N-(5-(tosyloxy)pentyl)-N-methylcarbamate

Activation of the hydroxyl group as a tosylate is a critical step for subsequent nucleophilic substitution reactions.[4] This protocol uses p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Scientist's Note: Triethylamine (TEA) or pyridine can be used as the base. Pyridine often serves as both base and solvent and can accelerate the reaction. The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can further increase the reaction rate, particularly for sterically hindered alcohols.

| Parameter | Value |

| Reagents | Substrate, p-Toluenesulfonyl Chloride (TsCl), Triethylamine (TEA) |

| Stoichiometry | Substrate (1.0 eq.), TsCl (1.2 eq.), TEA (1.5 eq.) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Time | 4-12 hours |

| Typical Yield | >95% |

Step-by-Step Protocol:

-

Dissolve tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate (1.0 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the flask to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq.) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, quench with water.

-

Separate the organic layer, and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the tosylated product, typically as a stable oil or crystalline solid.

Deprotection of the N-Boc Group

Protocol 3.3.1: Acid-Mediated Cleavage to Yield 5-(Methylamino)pentan-1-ol

This is the canonical method for Boc group removal.[3] A solution of trifluoroacetic acid (TFA) in DCM provides clean and rapid deprotection at room temperature.

Scientist's Note: The reaction generates tert-butyl cations, which can potentially alkylate sensitive functional groups. While not an issue for this substrate, scavengers like triethylsilane or anisole are sometimes added in more complex syntheses.[2] The product is an amine salt (trifluoroacetate salt in this case), which is typically converted to the free amine during aqueous workup with a base.

| Parameter | Value |

| Reagents | Substrate, Trifluoroacetic Acid (TFA) |

| Stoichiometry | Substrate (1.0 eq.), TFA (10-20 eq. in solution) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Time | 30-60 minutes |

| Typical Yield | >98% |

Step-by-Step Protocol:

-

Dissolve the Boc-protected amine (1.0 eq.) in DCM (approx. 0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a pre-prepared solution of 20-50% TFA in DCM.

-

Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30-45 minutes.

-

Monitor deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

To obtain the free amine, dissolve the residue in DCM and wash with a saturated NaHCO₃ or a mild NaOH solution until the aqueous layer is basic.

-

Extract the aqueous layer with DCM, combine the organic phases, dry over Na₂SO₄, filter, and concentrate to yield the free secondary amino alcohol.

Strategic Application: A Workflow for N-Methylpiperidine Synthesis

To demonstrate the synthetic power of this building block, the following workflow outlines a strategy for the synthesis of N-methylpiperidine, a common scaffold in pharmaceuticals. This process leverages two of the protocols described above in a sequential manner.

Diagram: Synthetic Workflow to N-Methylpiperidine

Caption: A three-step synthesis of N-methylpiperidine.

Synthetic Rationale:

-

Oxidation (Protocol 3.1.1): The starting material is first oxidized to the corresponding aldehyde. The Boc group remains intact during this mild transformation.

-

Deprotection (Protocol 3.3.1): The resulting N-Boc amino-aldehyde is treated with TFA to remove the Boc group, yielding the ammonium salt of the amino-aldehyde in situ.

-

Intramolecular Reductive Amination: The crude amino-aldehyde salt is then subjected to reductive amination conditions. A mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal. The amine cyclizes onto the aldehyde to form a cyclic iminium ion, which is then immediately reduced to furnish the final N-methylpiperidine product. This final step is a powerful ring-closing strategy.

Summary and Outlook

tert-Butyl N-(5-hydroxypentyl)-N-methylcarbamate is a highly effective and versatile building block. Its value is derived from the presence of two orthogonally-reactive functional groups, which can be manipulated with a high degree of selectivity. The protocols detailed herein for oxidation, activation via tosylation, and N-Boc deprotection provide a robust toolkit for chemists. These transformations enable its use as a precursor for linear chains with differential functionality at each end, as well as a key component in the synthesis of important nitrogen-containing heterocycles. Its application in drug discovery, materials science, and complex molecule synthesis will undoubtedly continue to expand.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

El-faham, A., & El-faham, S. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Chemistry, 4(3). Retrieved from [Link]

-

Pearson, W. H., & Lian, B. W. (2002). Chemistry of N-Boc-N-tert-butylthiomethyl-Protected α-Aminoorganostannanes: Diastereoselective Synthesis of Primary β-Amino Alcohols from α-Aminoorganostannanes. The Journal of Organic Chemistry, 67(10), 3493–3502. Retrieved from [Link]

-

Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 178. Retrieved from [Link]

-

Meščić, M., Halasz, I., & Mlinarić-Majerski, K. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Croatica Chemica Acta, 90(2), 261-264. Retrieved from [Link]

- Alper, P. B., & Hungate, R. (2009). Deprotection of N-BOC compounds. EP2070899A1. Google Patents.

-

Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Chemical Society Reviews, 42(19), 7956-7970. Retrieved from [Link]

-

Reddit. (2024, February 28). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

-

Douch, P. G., & Smith, J. N. (1971). Metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice. Biochemical Journal, 125(2), 385–393. Retrieved from [Link]

Sources

Introduction & Chemical Profiletert-Butyl N-(5-hydroxypentyl)-N-methylcarbamate (CAS: 1373210-02-6) is a highly versatile, orthogonally protected amino alcohol. Featuring the molecular formula C11H23NO3, this bifunctional building block is engineered for advanced Solid-Phase Peptide Synthesis (SPPS) and Solid-Phase Organic Synthesis (SPOS). The molecule presents a primary hydroxyl group—primed for resin anchoring or etherification—and a secondary N-methylamine shielded by atert-butyloxycarbonyl (Boc) protecting group.

Introduction & Chemical Profiletert-Butyl N-(5-hydroxypentyl)-N-methylcarbamate (CAS: 1373210-02-6) is a highly versatile, orthogonally protected amino alcohol[1]. Featuring the molecular formula C11H23NO3, this bifunctional building block is engineered for advanced Solid-Phase Peptide Synthesis (SPPS) and Solid-Phase Organic Synthesis (SPOS). The molecule presents a primary hydroxyl group—primed for resin anchoring or etherification—and a secondary N-methylamine shielded by atert-butyloxycarbonyl (Boc) protecting group[2].

Strategic Utility in Drug Development

In contemporary medicinal chemistry, particularly in the design of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and1, controlling structural rigidity and lipophilicity is a critical success factor[1].

-

The N-Methyl Advantage (Causality): Incorporating an N-methylated spacer eliminates a hydrogen bond donor from the molecular backbone. This strategic methylation significantly enhances membrane permeability and provides steric shielding against proteolytic degradation, making it vastly superior to unmethylated primary amine linkers in intracellular targeting applications.

-

Orthogonal Protection (Causality): The Boc group remains completely stable under the standard basic conditions (e.g., 20% piperidine in DMF) used for iterative Fmoc deprotection[]. This allows the building block to be seamlessly integrated into a growing peptide chain without the risk of premature amine exposure and subsequent side reactions.

Experimental Workflows & Protocols

Workflow A: Immobilization onto 2-Chlorotrityl Chloride (2-CTC) Resin

Expertise & Causality: Direct immobilization of primary alcohols onto solid supports can be inefficient and prone to side reactions.3 is specifically chosen here because it forms a stable trityl ether linkage with the primary hydroxyl[3]. The extreme steric bulk of the 2-CTC matrix prevents diketopiperazine formation. Crucially, the resulting trityl ether is highly acid-labile, allowing researchers to cleave the synthesized molecule using mild acid (1-5% TFA) while keeping the Boc group intact for downstream solution-phase chemistry[4].

Protocol: 2-CTC Resin Loading (Self-Validating System)

-

Resin Swelling: Weigh 1.0 g of 2-CTC resin (typical loading 1.5 mmol/g) into a fritted solid-phase reaction vessel. Swell in 10 mL of anhydrous dichloromethane (DCM) for 30 minutes under an inert nitrogen atmosphere to expand the polymer matrix[4].

-

Coupling: Drain the DCM. Dissolve 2.0 equivalents (relative to resin loading) of tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate in 8 mL of anhydrous DCM. Add 4.0 equivalents of anhydrous pyridine. Note: Pyridine is selected over stronger bases to prevent premature cleavage of the acid-labile Boc group during the attachment phase.

-

Incubation: Add the linker solution to the swollen resin. Agitate gently at room temperature for 16–24 hours.

-

End-capping: To quench unreacted, highly electrophilic trityl chloride sites, add 2 mL of HPLC-grade methanol and agitate for 30 minutes. This prevents unwanted covalent binding of subsequent reagents.

-

Washing: Drain the reactor. Wash the resin sequentially with DCM (3 × 10 mL), DMF (3 × 10 mL), and methanol (3 × 10 mL). Dry in vacuo to a constant weight to accurately calculate the mass-based loading yield.

Workflow B: On-Resin Mitsunobu Etherification

Expertise & Causality: When the linker must be conjugated to the side chain of a resin-bound peptide (e.g., a Tyrosine phenol) rather than the resin itself, 5 is the optimal pathway. It facilitates dehydrative C-O bond formation under mild, neutral conditions. This avoids the harsh basic conditions required for standard Williamson ether synthesis, which would otherwise strip the Fmoc protecting groups off the growing peptide chain or cause racemization of susceptible amino acids[5].

Protocol: Solid-Phase Mitsunobu Reaction

-

Resin Preparation: Swell the resin containing the free phenol (e.g., Fmoc-Tyr-OH attached to a Wang resin) in anhydrous tetrahydrofuran (THF) for 30 minutes.

-

Reagent Addition: In a separate dry flask, dissolve 5.0 equivalents of tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate and 5.0 equivalents of triphenylphosphine (PPh3) in minimal anhydrous THF.

-

Activation: Cool the solution to 0 °C. Dropwise, add 5.0 equivalents of Diisopropyl azodicarboxylate (DIAD). Stir for 5 minutes to allow the formation of the reactive betaine intermediate[5].

-

Reaction: Add the activated mixture to the swollen resin. Agitate at room temperature for 12 hours. The high local concentration of reagents drives the solid-phase equilibrium forward.

-

Washing: Drain and wash extensively with THF (5 × 10 mL), DCM (5 × 10 mL), and methanol (5 × 10 mL) to thoroughly purge the triphenylphosphine oxide and hydrazine byproducts trapped in the resin matrix.

Data Presentation: Cleavage & Deprotection Strategies

The choice of cleavage cocktail dictates the final structural state of the N-methylamine. The following table summarizes validated cleavage systems for this building block:

| Cleavage Cocktail | Target Linkage Cleaved | Boc Status | Expected Chemical Outcome |

| 1–5% TFA in DCM | 2-CTC Trityl Ether | Intact | Fully protected N-methylamino alcohol |

| 95% TFA, 2.5% TIS, 2.5% H2O | 2-CTC or Wang Resin | Removed | Free secondary N-methylamine |

| 1–2 M HCl in Dioxane | None (Remains On-Resin) | Removed | Resin-bound secondary amine ready for SPPS |

Visualizations

Workflow for 2-CTC resin attachment and subsequent selective deprotection.

Mechanistic pathway of the on-resin Mitsunobu etherification process.

References

-

European Patent Office - CGRP ANTAGONIST COMPOUNDS (EP Patent referencing CAS 1373210-02-6). Available at: [Link]

-

ResearchGate - Base-Catalyzed Mitsunobu Reactions as a Tool for the Synthesis of Aryl sec-Alkyl Ethers. Available at: [Link]

-

ResearchGate - Alcohols Immobilization onto 2-Chlorotritylchloride Resin under Microwave Irradiation. Available at: [Link]

Application Note & Protocols: Strategic Functionalization of the Hydroxyl Group in tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate

Abstract

tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate is a valuable bifunctional building block in modern organic synthesis, particularly within drug discovery and development. Its structure features a terminal primary alcohol poised for a variety of chemical transformations and a secondary amine shielded by a robust tert-butyloxycarbonyl (Boc) protecting group. This combination allows for the selective modification of the hydroxyl terminus without compromising the integrity of the nitrogen nucleophile, which can be revealed in a subsequent synthetic step. This guide provides an in-depth exploration of key functionalization strategies for the hydroxyl group, including oxidation, conversion to sulfonate esters, esterification, and nucleophilic substitution via the Mitsunobu reaction. Each section elucidates the mechanistic rationale behind the chosen methodology and provides detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Bifunctional Linker

In the landscape of medicinal chemistry, molecules that serve as "linkers" or "spacers" are of paramount importance. They connect different pharmacophoric elements, tune solubility, and modulate pharmacokinetic properties. tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate (CAS No. 140290-50-6) is an exemplary synthetic intermediate that embodies this utility. The five-carbon aliphatic chain provides conformational flexibility, while the terminal functional groups—a reactive alcohol and a protected amine—offer orthogonal handles for sequential chemical elaboration.

The Boc group is exceptionally stable under a wide range of basic, nucleophilic, and mild reductive or oxidative conditions, making it an ideal choice for protecting the amine during the functionalization of the hydroxyl group. This stability is contrasted by its clean and efficient removal under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, which liberates the secondary amine for subsequent reactions like amide coupling or reductive amination. This guide focuses on the strategic exploitation of this chemical architecture.

Core Functionalization Workflows

The primary hydroxyl group is a versatile precursor to a multitude of other functional groups. The selection of a specific transformation pathway is dictated by the desired synthetic endpoint. We will detail four of the most common and powerful transformations.

A. Oxidation to tert-butyl N-(5-oxopentyl)-N-methylcarbamate

Causality and Method Selection: The conversion of a primary alcohol to an aldehyde is a cornerstone of organic synthesis. Aldehydes are valuable electrophiles for forming new carbon-carbon and carbon-nitrogen bonds. For a substrate bearing a Boc group, it is critical to select an oxidant that operates under non-acidic conditions. Strong, acidic oxidants like chromic acid would cleave the protecting group. The Dess-Martin Periodinane (DMP) oxidation is an exceptional choice as it proceeds rapidly at room temperature under neutral pH, exhibits high chemoselectivity, and simplifies workup.[1][2] An alternative, the Swern oxidation, is also effective but requires cryogenic temperatures (-78 °C) and generates the notoriously malodorous dimethyl sulfide byproduct.[3][4][5] For these reasons, the DMP protocol is often preferred for laboratory-scale synthesis.

Protocol: Dess-Martin Periodinane (DMP) Oxidation

-

Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

-

Addition of Oxidant: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2 eq.) portion-wise over 5 minutes. Note: DMP is sensitive to moisture and can be mildly explosive upon impact; handle with appropriate care.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material (alcohol) will have a lower Rf than the product (aldehyde). The reaction is typically complete within 1-3 hours.

-

Workup: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

B. Conversion to tert-butyl N-(5-(tosyloxy)pentyl)-N-methylcarbamate

Causality and Method Selection: Converting the hydroxyl group into a better leaving group is a gateway to a vast array of nucleophilic substitution reactions. Alcohols themselves are poor leaving groups because hydroxide (HO⁻) is a strong base. Sulfonate esters, such as tosylates (Ts), are excellent leaving groups because their corresponding anions are highly stabilized by resonance. The tosylation of a primary alcohol is a robust and high-yielding reaction, typically performed by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine, which serves both as a solvent and to neutralize the HCl byproduct.[6][7]

Protocol: Tosylation of the Primary Alcohol

-